L-mannarate

Description

Foundational Concepts and Structural Context in Carbohydrate Chemistry

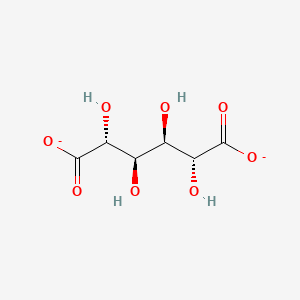

L-mannarate is structurally defined as a six-carbon aldaric acid, meaning it is a sugar acid in which the terminal hydroxyl and aldehyde groups of the parent sugar, L-mannose, have been oxidized to carboxylic acids. nih.gov Its systematic IUPAC name is (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid. nih.gov

The "L" designation in this compound refers to its stereochemical configuration. In carbohydrate nomenclature, this is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the primary carbonyl group of the parent monosaccharide, relative to the configuration of L-glyceraldehyde. google.comgoogle.com This specific three-dimensional arrangement of its four chiral centers is crucial, as it dictates how this compound interacts with enzymes and other molecules, distinguishing it from its stereoisomers like D-mannarate and D-glucarate. acs.org As a dicarboxylic acid, it can exist in various protonation states, with this compound being the conjugate base of L-mannaric acid. nih.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | nih.gov |

| Molecular Formula | C6H10O8 | nih.gov |

| Molecular Weight | 210.14 g/mol | nih.gov |

| Synonyms | L-Man-aric, Zuckersaure | nih.gov |

Historical Trajectories of this compound Research

The historical study of this compound is intrinsically linked to the foundational work on the stereochemistry of sugars in the late 19th century. A pivotal moment in this era was the research conducted by Emil Fischer around 1890. Fischer's work established that the mannonic acid produced from the oxidation of natural mannose was the optical isomer (enantiomer) of arabinosecarboxylic acid. unizg.hr This discovery was a crucial step in unraveling the stereochemical relationships within the mannose family of carbohydrates, which includes L-mannose and, by extension, its oxidation product, L-mannaric acid. unizg.hr

For much of the 20th century, research on many of the "rare sugars" and their derivatives, including this compound, was largely of academic interest, focusing on chemical synthesis and structural characterization. However, the trajectory of this compound research shifted significantly toward the end of the century with the rise of medicinal chemistry and the search for highly specific therapeutic agents. A key development was the recognition of its potential as a scaffold for peptidomimetics, molecules that mimic the structure of peptides. A 1998 study highlighted the use of L-mannaric acid as a C2-symmetric core for the design of potent inhibitors targeting the HIV-1 protease enzyme, marking a new chapter in its scientific investigation. nih.govacs.org

Current Paradigms and Emerging Frontiers in this compound Studies

Modern research into this compound is characterized by its application in biotechnology and materials science, leveraging its unique stereochemistry for specialized purposes.

Enzyme Inhibition and Catalysis: A primary focus of current research is the use of L-mannaric acid as a rigid, chiral scaffold for designing enzyme inhibitors. nih.gov Studies have successfully used derivatized L-mannaric acid to create potent C2-symmetric inhibitors of HIV-1 protease, a critical enzyme for viral replication. nih.govacs.org In these inhibitors, the carbohydrate backbone mimics a peptide chain, allowing it to fit precisely into the enzyme's active site. nih.gov Conversely, this compound is also studied as a substrate in investigations of enzyme evolution and specificity. For example, certain D-glucarate dehydratase-related proteins (GlucDRP-III) from the enolase superfamily have been shown to have low, but detectable, dehydration activity on this compound, providing clues about the promiscuity and evolutionary divergence of enzyme function. core.ac.uk

Biopolymer Synthesis: this compound serves as a monomer in the synthesis of novel bio-based polymers. It has been incorporated into poly(glycoamidoamine)s, which are being investigated for their potential in gene delivery systems. capes.gov.br Furthermore, it is used to create stereoregular polyamides and other polymers, where the defined stereochemistry of the mannarate unit influences the material's final properties, such as crystallinity and solubility. doi.orgacs.org

Biocatalytic Production: There is growing interest in producing aldaric acids like this compound through enzymatic or microbial processes as a sustainable alternative to chemical oxidation. google.com Research has explored the use of enzymes such as NAD+-dependent short-chain dehydrogenases/reductases for the specific synthesis of aldaric acids. google.comgoogle.com These biocatalytic routes offer the potential for more environmentally friendly production of chiral building blocks for the pharmaceutical and chemical industries.

| Enzyme/Protein | Role in Relation to this compound | Research Context | Source |

|---|---|---|---|

| HIV-1 Protease | Target of this compound-based inhibitors | Medicinal chemistry and drug design | nih.govacs.org |

| GlucDRP-III (Enolase Superfamily) | Catalyzes dehydration of this compound (low activity) | Enzyme evolution and substrate specificity studies | core.ac.uk |

| NAD+-dependent short chain dehydrogenase/reductase | Potential for enzymatic synthesis of aldaric acids | Biocatalysis and green chemistry | google.comgoogle.com |

Methodological Underpinnings of this compound Investigations

A range of advanced analytical techniques is essential for the synthesis, characterization, and study of this compound and its derivatives.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both 1H and 13C NMR are routinely used to confirm the chemical structure of newly synthesized this compound derivatives and to monitor the progress of reactions, such as enzymatic dehydration or polymerization. core.ac.ukmdpi.com For instance, NMR measurements have been used to confirm the production of mannarate via the oxidation of mannuronic acid. researchgate.net

Diffraction Methods: X-ray crystallography plays a critical role in elucidating the three-dimensional structure of this compound-derived molecules and their interactions with biological targets. It has been instrumental in determining the precise binding mode of this compound-based inhibitors within the active site of HIV-1 protease, providing crucial information for rational drug design. nih.govacs.org

Chromatographic and Electrophoretic Techniques: Various separation techniques are vital for the purification and analysis of this compound and related compounds. While not always detailed specifically for this compound in the search results, general methods for carbohydrate analysis are applicable. These include High-Performance Liquid Chromatography (HPLC) for purification and quantification, and Capillary Electrophoresis (CE), which is particularly useful for separating chiral molecules like L- and D-enantiomers. These methods are often coupled with detectors like mass spectrometers (MS) for definitive identification. mdpi.comacs.org

| Methodology | Application | Source |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of reaction products, purity assessment. | core.ac.ukmdpi.comresearchgate.net |

| X-ray Crystallography | Determining 3D molecular structure and enzyme-inhibitor binding modes. | nih.govacs.org |

| Chromatographic Methods (e.g., HPLC) | Purification and quantification of this compound and its derivatives. | mdpi.comacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O8-2 |

|---|---|

Molecular Weight |

208.12 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4-/m1/s1 |

InChI Key |

DSLZVSRJTYRBFB-ZNIBRBMXSA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Isomeric SMILES |

[C@@H]([C@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Origin of Product |

United States |

L Mannarate Biosynthesis: Enzymology and Metabolic Pathways

Identification and Characterization of L-Mannarate Biosynthetic Enzymes

The identification of specific enzymes responsible for this compound biosynthesis is a critical first step in understanding its metabolic role. Based on the biosynthesis of similar sugar acids, it is hypothesized that one or more synthetases or dehydrogenases are involved.

Specificity and Kinetics of Key Synthetases

Without identified enzymes, a discussion of their specific kinetics and substrate preferences remains speculative. In analogous pathways, synthetases often exhibit high specificity for their respective substrates. The kinetic parameters, including the Michaelis constant (Km) and catalytic rate (kcat), would be crucial for understanding the efficiency and regulation of an this compound biosynthetic enzyme. Future research would need to isolate candidate enzymes and perform detailed kinetic analyses using potential precursors.

Structural Biology of this compound Biosynthetic Enzymes

The three-dimensional structure of biosynthetic enzymes provides invaluable insights into their catalytic mechanisms and substrate binding. Techniques such as X-ray crystallography and cryo-electron microscopy would be essential to determine the atomic structure of any putative this compound synthetase. This structural information would reveal the architecture of the active site and guide further mechanistic studies.

Co-factor Requirements and Mechanistic Enzymology

Many biosynthetic enzymes rely on co-factors to facilitate their catalytic activity. For the synthesis of a sugar acid like this compound, it is plausible that a dehydrogenase requiring a nicotinamide (B372718) co-factor, such as NAD+ or NADP+, would be involved in the oxidation of a precursor alcohol. The elucidation of the precise chemical mechanism would involve identifying reaction intermediates and understanding the role of key active site residues.

Precursor Mobilization and Upstream Metabolic Flux into this compound Pathways

The biosynthesis of this compound would necessitate the channeling of precursor molecules from central carbon metabolism. A likely precursor for this compound is L-mannose or a phosphorylated derivative thereof. The mobilization of this precursor would depend on the activity of upstream pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provide the necessary carbon skeletons. Metabolic flux analysis would be a powerful tool to quantify the flow of metabolites towards this compound production under different physiological conditions.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of any metabolite is tightly regulated to meet the cell's physiological demands. This regulation can occur at multiple levels, from the expression of biosynthetic genes to the activity of the enzymes themselves.

Allosteric Regulation and Post-Translational Modifications

The efficiency and fidelity of metabolic pathways are maintained through sophisticated regulatory mechanisms that control the activity of key enzymes. This regulation occurs at multiple levels, including the modulation of enzyme catalysis through allosteric control and post-translational modifications.

Allosteric Regulation

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme's structure, which in turn alters the active site's affinity for its substrate, either increasing (allosteric activation) or decreasing (allosteric inhibition) the enzyme's catalytic activity. wikipedia.org This form of regulation allows cells to rapidly respond to changes in metabolic conditions. For instance, in many biosynthetic pathways, the final product can act as an allosteric inhibitor of an early enzyme in the pathway—a process known as feedback inhibition—thereby preventing the unnecessary accumulation of the product. wikipedia.org

While allosteric regulation is a fundamental principle in enzyme control, specific allosteric effectors for enzymes directly involved in this compound biosynthesis are not extensively characterized in current scientific literature. Studies on related enzymes, such as D-mannonate dehydratase from the enolase superfamily, have explored potential regulation by various metabolites, including nucleotide phosphates and other small molecules, but have not identified significant allosteric modulation under the conditions tested. nih.gov

Post-Translational Modifications (PTMs)

Following protein synthesis, many enzymes undergo post-translational modifications (PTMs), which are covalent chemical alterations to their amino acid residues. wikipedia.orgnih.gov These modifications dramatically expand the functional diversity of the proteome and are critical for regulating enzyme activity. nih.gov Common PTMs include:

Phosphorylation: The addition of a phosphate group, typically to serine, threonine, or tyrosine residues. This reversible modification can switch an enzyme between active and inactive states. wikipedia.org

Acetylation: The addition of an acetyl group, often to the N-terminus of a protein or the side chain of lysine (B10760008) residues, which can influence protein stability and enzymatic function.

Glycosylation: The attachment of sugar moieties (glycans) to proteins, which can affect protein folding, stability, and localization. wikipedia.org

Methylation: The addition of a methyl group, which can modulate protein-protein interactions and enzyme activity.

These modifications are dynamic and often reversible, allowing for fine-tuned control of metabolic flux in response to cellular signals. nih.gov However, like allosteric regulation, the specific PTMs that govern the activity of enzymes in the this compound biosynthetic pathway remain an area requiring further investigation. The enzymes within related pathways, such as the uronic acid pathway, are known to be regulated, but direct evidence for specific PTMs on this compound biosynthetic enzymes is limited. nih.govmicrobenotes.com

Diversification of this compound Biosynthetic Routes Across Biological Domains

Metabolic pathways are not universally conserved; they often exhibit variations across the three domains of life: Bacteria, Archaea, and Eukarya. This diversity reflects the unique evolutionary history and distinct metabolic needs of organisms in each domain. The biosynthesis of sugar acids like mannarate is no exception, though information is more readily available for the D-isomer.

Bacteria: In the bacterial domain, the metabolism of the related compound D-mannonate is well-documented as part of the D-glucuronate catabolic pathway. nih.govacs.org A key enzyme in this pathway is D-mannonate dehydratase (ManD), a member of the enolase superfamily that catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate. acs.orgacs.org Some bacterial pathways are capable of converting other sugar acids, such as L-gulonate, into D-mannonate, which then feeds into this degradative route. acs.org While this highlights the presence of enzymatic machinery for processing mannonate, it primarily relates to catabolism rather than a dedicated biosynthetic pathway for this compound. The genetic organization of these pathways often involves operons, where genes for the constituent enzymes are co-located and co-regulated, allowing for an efficient response to the presence of the substrate. acs.org

Archaea: Information regarding this compound biosynthesis in Archaea is sparse. While archaea possess a wide array of unique metabolic pathways for carbohydrate metabolism, a specific, well-characterized route for this compound synthesis has not been prominently described in the available literature.

Eukarya: In eukaryotes, sugar acid metabolism is primarily associated with the uronic acid pathway. microbenotes.com This pathway is responsible for producing UDP-glucuronic acid, a critical precursor for the synthesis of proteoglycans and for detoxification processes where it is conjugated to various substances to increase their water solubility. microbenotes.comyoutube.com In many animals (though not humans), this pathway is also the source of ascorbic acid (Vitamin C). microbenotes.comyoutube.com While this pathway manipulates sugar acids, a direct biosynthetic route to this compound is not a known feature. The differences in protein synthesis and regulation between prokaryotes and eukaryotes, such as the separation of transcription and translation and distinct ribosomal structures, underscore the fundamental cellular distinctions that can lead to divergent metabolic capabilities. creative-biostructure.comnih.govazolifesciences.com

The table below summarizes the state of knowledge on pathways related to mannarate across the biological domains based on available research.

| Feature | Bacteria | Archaea | Eukarya |

| Primary Associated Pathway | D-Glucuronate Catabolism | Information not available | Uronic Acid Pathway |

| Key Enzyme Example | D-Mannonate Dehydratase (ManD) | Not well-characterized | UDP-glucose dehydrogenase |

| Primary Function | Catabolism of D-mannonate to produce 2-keto-3-deoxy-D-gluconate acs.orgwikipedia.org | Not well-characterized | Production of UDP-glucuronic acid for GAGs and detoxification microbenotes.com |

| Direct this compound Synthesis | Not a primary described function | Not a described function | Not a described function |

L Mannarate Catabolism and Metabolic Fates

Enzymatic Degradation Pathways of L-Mannarate

The catabolism of this compound is initiated by a dehydration reaction, a common strategy in sugar acid breakdown. This initial step is catalyzed by a specific class of enzymes that prepare the molecule for subsequent cleavage.

The key enzymes responsible for the initial breakdown of this compound are dehydratases, which belong to broader enzyme superfamilies with diverse substrate specificities. While dedicated this compound dehydratases are not extensively characterized, enzymes with promiscuous activity have been shown to catalyze this reaction.

One such enzyme is L-rhamnonate dehydratase (RhamD) from Escherichia coli. uniprot.org This enzyme, a member of the enolase superfamily, primarily functions in the catabolism of L-rhamnonate but also exhibits activity on L-mannonate, albeit with lower efficiency. uniprot.org The ability of enzymes from the enolase superfamily to catalyze the abstraction of a proton alpha to a carboxylate group is a key feature of their mechanism. researchgate.net

The broader family of mannonate dehydratases (ManD), which primarily act on the stereoisomer D-mannonate, provides a model for this reaction. These enzymes, found in various bacterial species, are also typically members of the enolase superfamily or the xylose isomerase-like superfamily. researchgate.netnih.govebi.ac.uk They catalyze the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG), highlighting a conserved catalytic strategy for mannonate breakdown. nih.govebi.ac.uk For instance, the ManD from Streptococcus suis is the third enzyme in the pathway for glucuronate dissimilation and belongs to the mandelate (B1228975) racemase-like subfamily of the enolase superfamily. nih.gov

| Enzyme Name | Organism | UniProt ID | Primary Substrate | Secondary Substrate(s) | Enzyme Superfamily |

|---|---|---|---|---|---|

| L-rhamnonate dehydratase (RhamD) | Escherichia coli (strain K12) | P77215 | L-Rhamnonate | This compound, L-Lyxonate, D-Gulonate | Enolase |

The enzymatic degradation of this compound proceeds through key intermediates before its carbon skeleton is fully assimilated into central metabolism. The pathway begins with dehydration, followed by an aldol (B89426) cleavage reaction.

The first step, catalyzed by a dehydratase such as L-rhamnonate dehydratase, involves the removal of a water molecule from this compound. uniprot.org This reaction yields the intermediate 2-keto-3-deoxy-L-mannonate . This product is analogous to the 2-keto-3-deoxy-D-gluconate (KDG) formed from D-mannonate degradation. nih.govebi.ac.uk

This 2-keto-3-deoxy sugar acid intermediate is then cleaved by an aldolase (B8822740). In related pathways, such as the catabolism of the aldaric acid D-glucarate, the intermediate KDG is split by the GarL aldolase into pyruvate (B1213749) and glycerate-2-phosphate . asm.org It is inferred that the degradation of 2-keto-3-deoxy-L-mannonate follows a similar aldol cleavage, yielding products that can readily enter central metabolic pathways. ontosight.ai

| Step | Substrate | Enzyme Type | Product(s) |

|---|---|---|---|

| 1. Dehydration | This compound | Dehydratase (e.g., L-rhamnonate dehydratase) | 2-keto-3-deoxy-L-mannonate |

| 2. Aldol Cleavage | 2-keto-3-deoxy-L-mannonate | Aldolase | Pyruvate + C3-compound (e.g., glycerate-2-phosphate) |

Integration of this compound Catabolism with Central Metabolic Networks

The catabolism of this compound is fully integrated with the core energy-generating pathways of the cell. The ultimate products of its degradation are funneled directly into glycolysis and the citric acid cycle. ontosight.ai

The cleavage of the six-carbon this compound backbone results in the formation of three-carbon molecules, most notably pyruvate. asm.orgontosight.ai Pyruvate is a critical metabolic hub. It can be converted to acetyl-CoA and enter the citric acid cycle for complete oxidation to CO2, generating significant amounts of ATP via oxidative phosphorylation. Alternatively, pyruvate can be used as a substrate for gluconeogenesis to synthesize glucose.

The other three-carbon product, likely a phosphorylated glycerate molecule, also feeds into the lower part of the glycolytic pathway. For example, glycerate-2-phosphate is an intermediate in glycolysis. By breaking down this compound into these central intermediates, microorganisms can efficiently harness both the carbon and the stored chemical energy from this aldaric acid.

Regulation of this compound Catabolic Processes

The expression of genes encoding the enzymes for this compound catabolism is expected to be tightly controlled to prevent wasteful enzyme production when this compound is not available. While specific regulators for this compound pathways have not been definitively identified, the regulatory mechanisms for analogous aldaric and hexuronic acid pathways are well-documented and provide a clear model. asm.org

In many Proteobacteria, the catabolic operons for sugar acids are controlled by transcriptional regulators from the GntR family. asm.org These regulators, such as UxuR and GguR, typically function as repressors. They bind to operator sites in the DNA upstream of the catabolic genes, blocking transcription in the absence of an inducer.

The inducer molecule is often a key intermediate of the catabolic pathway itself. asm.org For instance, the degradation of D-glucuronate and D-glucarate is regulated by the intermediate 2-keto-3-deoxy-D-gluconate (KDG), which binds to the repressor protein, causing it to dissociate from the DNA and allowing the transcription of the catabolic enzymes. asm.org It is highly probable that the this compound catabolic operon is regulated in a similar fashion, where an intermediate such as 2-keto-3-deoxy-L-mannonate acts as the inducer, ensuring that the degradation pathway is activated only in the presence of its substrate.

Molecular and Cellular Functions of L Mannarate in Biological Systems

L-Mannarate as a Component of Complex Biomolecules

The primary recognized function of this compound derivatives is as a fundamental building block of complex carbohydrates. In this form, it contributes to the structural integrity and protective barriers of microbial cells.

The most notable example of this compound's integration into complex biomolecules is the formation of alginate, a linear anionic polysaccharide. Alginate is a copolymer composed of β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid, linked by β-1,4-glycosidic bonds. Certain bacteria, particularly species of Pseudomonas and Azotobacter, are known to produce this exopolysaccharide.

The biosynthesis of bacterial alginate begins with the precursor GDP-mannuronic acid, which is polymerized into a chain of mannuronate residues. This polymannuronic acid is then subject to modification by enzymes called mannuronan C-5 epimerases, which convert some of the β-D-mannuronic acid residues into α-L-guluronic acid. This epimerization is a critical step, as the ratio and distribution of these two uronic acids determine the physicochemical properties of the resulting alginate polymer.

| Property | Description |

| Composition | Linear copolymer of β-D-mannuronic acid and α-L-guluronic acid. |

| Linkage | β-1,4-glycosidic bonds. |

| Biosynthesis Precursor | GDP-mannuronic acid. |

| Key Modifying Enzyme | Mannuronan C-5 epimerase. |

| Bacterial Producers | Pseudomonas spp., Azotobacter spp. |

In bacteria such as Pseudomonas aeruginosa, alginate is a major component of the extracellular matrix, particularly in the context of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides structural support and protection. The overproduction of alginate leads to a mucoid phenotype, which is frequently observed in chronic infections.

The alginate-rich matrix serves several critical functions:

Adhesion: It enhances the adhesion of bacteria to both biotic and abiotic surfaces, a crucial first step in biofilm formation.

Structural Integrity: The cross-linking of alginate polymers, often mediated by divalent cations like calcium, provides mechanical stability to the biofilm.

Protective Barrier: The matrix acts as a physical barrier, protecting the embedded bacteria from environmental threats such as antibiotics, host immune responses (e.g., phagocytosis), and desiccation.

This compound in Intercellular and Intracellular Signaling

While there is limited evidence for this compound or its monomeric form acting as a primary signaling molecule, the polymer it forms, alginate, can significantly influence bacterial communication and gene expression.

The overproduction of alginate in the extracellular matrix of Pseudomonas aeruginosa can physically interfere with cell-to-cell communication systems like quorum sensing. Studies have shown that the dense alginate matrix can hinder the diffusion of certain signaling molecules, such as quinolones, thereby altering the cell's response to these signals. This interference is not a direct ligand-receptor interaction with mannuronic acid but rather an indirect effect of the polymer matrix on the accessibility of other signaling molecules to their cognate receptors.

Furthermore, purified alginate has been observed to modulate signal transduction pathways in host immune cells, such as neutrophils. It can impact GTPase activity and protein kinase C (PKC) activation, suggesting that the polymer itself can be recognized by host cells and influence their signaling cascades.

The biosynthesis of alginate, and thus the utilization of this compound derivatives, is tightly regulated at the genetic level, often in response to environmental stress. In P. aeruginosa, a complex regulatory network controls the expression of the alginate biosynthetic operon, which begins with the algD gene.

Transcription of this operon is controlled by several regulatory proteins and sigma factors. For instance, the alternative sigma factor AlgU (σ22) is a key regulator that becomes activated under conditions of cell envelope stress. This activation initiates a signaling cascade involving several other regulatory proteins, such as AlgR and AlgB, which ultimately leads to the transcription of the alginate biosynthesis genes. Therefore, the presence of environmental stressors directly modulates the expression of genes responsible for incorporating β-D-mannuronic acid into alginate.

| Gene/Regulator | Function |

| algD | Encodes GDP-mannose dehydrogenase, a key enzyme in the biosynthesis of the alginate precursor. |

| AlgU (σ22) | Alternative sigma factor that initiates the transcriptional response to cell envelope stress, leading to alginate production. |

| AlgR | A response regulator that, once phosphorylated, activates the algD promoter. |

| AlgB | Another response regulator involved in the activation of the algD promoter. |

| mucA | Encodes an anti-sigma factor that sequesters AlgU. Mutations in mucA lead to constitutive alginate production. |

Contribution of this compound to Cellular Homeostasis and Stress Response

The incorporation of this compound derivatives into alginate is a primary mechanism by which certain bacteria maintain cellular homeostasis and respond to a wide array of environmental stresses. The protective properties of the alginate-rich extracellular matrix are fundamental to the survival and persistence of these microorganisms in hostile environments.

Alginate production has been shown to be induced by and provide protection against a variety of stressors, including:

Desiccation: The hydrated nature of the alginate gel helps to create a moist microenvironment, protecting bacterial cells from drying out in water-limiting conditions.

Oxidative Stress: The alginate matrix can scavenge reactive oxygen species, thereby shielding the cells from oxidative damage caused by agents like hydrogen peroxide or the host immune response.

Antibiotics: The biofilm matrix can limit the penetration of antibiotics, contributing to the increased antibiotic resistance of mucoid strains of P. aeruginosa.

Osmotic Stress: The production of alginate is modulated by the osmolarity of the environment, suggesting a role in adapting to changes in salt concentration.

Heat Shock: In some bacteria, the regulatory pathways controlling alginate synthesis are also linked to the heat shock response.

This protective encapsulation allows bacteria to maintain a stable internal environment despite fluctuations and threats in their surroundings, a key aspect of cellular homeostasis. In Azotobacter vinelandii, alginate is also a crucial component of the desiccation-resistant cysts that the bacterium forms under adverse conditions.

Despite a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific molecular and cellular functions of this compound as outlined in the provided structure.

The requested sections and subsections focus on highly specific roles of this compound in:

This compound in Developmental and Morphological Processes (e.g., in plants, fungi, bacteria)

Biofilm Formation and Quorum Sensing Modulation

Extensive database searches did not yield specific research findings, data tables, or detailed discussions that directly link this compound to these precise biological processes. While the broader category of sugar acids and their derivatives are known to play roles in various cellular functions, the specific contribution of this compound to osmoprotection, cryoprotection, oxidative stress, sporulation, differentiation, biofilm formation, and quorum sensing is not well-documented in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline without resorting to speculation, which would violate the core principles of scientific accuracy. Further research would be required to elucidate the specific roles of this compound in these areas before a comprehensive article could be written.

Advanced Analytical Techniques for L Mannarate Profiling

Chromatographic Methodologies for L-Mannarate Separation and Quantitation

Chromatographic techniques are fundamental for separating this compound from complex mixtures, allowing for its accurate quantification. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Resolution Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of organic molecules like this compound. rsc.org This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org For polar compounds such as sugar acids, reversed-phase chromatography is often employed, utilizing columns like a C18. The mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile, and additives like formic acid to improve ionization. ijper.org

Electrospray ionization (ESI) is a common method for generating ions of the analyte in the mass spectrometer. In the analysis of this compound, ESI in negative ion mode is often preferred. The subsequent tandem mass spectrometry (MS/MS) allows for highly selective detection through methods like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly enhancing the signal-to-noise ratio and providing confident quantification. youtube.comyoutube.com

Interactive Data Table: Illustrative LC-MS/MS Parameters for Sugar Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 | Separation of polar analytes. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Elution of the analyte from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates negatively charged ions of the analyte. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M-H]⁻ of this compound | Selects the deprotonated molecular ion. |

| Product Ion (Q3) | Specific fragment ion | Detects a characteristic fragment for confirmation. |

| Collision Gas | Argon | Induces fragmentation of the precursor ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of small molecules, including sugar acids like this compound. nih.govmdpi.comcabidigitallibrary.org A key consideration for GC-MS analysis of non-volatile compounds like this compound is the necessity of chemical derivatization to increase their volatility and thermal stability. youtube.comsigmaaldrich.comyoutube.comresearchgate.net

A common derivatization strategy involves a two-step process: methoximation followed by silylation. youtube.com Methoximation protects aldehyde and keto groups, preventing the formation of multiple derivatives from tautomers. youtube.com Subsequently, silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. youtube.comsigmaaldrich.com This process yields volatile TMS-derivatives of this compound that are amenable to separation on a GC column and subsequent detection by mass spectrometry. cabidigitallibrary.orgchalmers.se The mass spectra of these derivatives exhibit characteristic fragmentation patterns that are used for identification and quantification. cabidigitallibrary.orgchalmers.se

Interactive Data Table: Common Derivatization Agents for GC-MS of Sugar Acids

| Derivatization Step | Reagent | Functional Group Targeted | Purpose |

|---|---|---|---|

| Methoximation | Methoxyamine hydrochloride in pyridine | Aldehyde and keto groups | Reduces isomers by locking the sugar in its open-chain form. youtube.com |

| Silylation | BSTFA, MSTFA, TMCS | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. youtube.comsigmaaldrich.com |

Capillary Electrophoresis and Ion Chromatography

Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio. wikipedia.orglabmanager.com This high-efficiency separation technique is well-suited for charged molecules like this compound, which exists as an anion at neutral or basic pH. CE offers advantages such as high resolution, short analysis times, and minimal sample consumption. wikipedia.org Detection is often achieved using UV-Vis absorbance or by coupling the capillary to a mass spectrometer. wikipedia.org

Ion chromatography (IC) is a form of liquid chromatography specifically designed for the separation of ionic species. mdpi.comnih.gov this compound can be separated on an anion-exchange column, where it interacts with positively charged functional groups on the stationary phase. mdpi.com Elution is typically achieved by using a mobile phase containing competing anions, such as hydroxide or carbonate. mdpi.comnih.gov Suppressed conductivity detection is a common method that provides high sensitivity by reducing the background conductivity of the eluent. youtube.com High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is another powerful approach for the sensitive analysis of carbohydrates and their derivatives. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Conformation

Spectroscopic techniques are indispensable for determining the precise chemical structure and conformation of this compound. These methods provide detailed information about the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. frontiersin.orgresearchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the complete structure of compounds like this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. slideshare.netresearchgate.net The chemical shift of each proton signal is indicative of its local electronic environment. youtube.com ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their types (e.g., methyl, methylene, carbonyl). researchgate.netyoutube.comirisotope.com The combination of ¹H and ¹³C NMR data allows for the assembly of the carbon skeleton and the placement of functional groups. researchgate.netuobasrah.edu.iq

Interactive Data Table: Expected NMR Spectral Features for this compound

| Nucleus | Type of Information | Expected Chemical Shift Range (ppm) | Interpretation |

|---|---|---|---|

| ¹H | Chemical Shift | 3.5 - 4.5 | Protons attached to carbons bearing hydroxyl groups (CH-OH). |

| ¹H | Coupling Constants (J) | 1 - 10 Hz | Provides information on the relative stereochemistry of adjacent protons. |

| ¹³C | Chemical Shift | 60 - 80 | Carbons singly bonded to oxygen (C-OH). |

| ¹³C | Chemical Shift | 170 - 185 | Carboxyl group carbons (-COOH). |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. wikipedia.orgyoutube.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, key absorptions would include a broad band for O-H stretching from the hydroxyl and carboxylic acid groups (around 3500-2500 cm⁻¹), and a strong band for C=O stretching of the carboxylic acid groups (around 1700-1760 cm⁻¹). uobasrah.edu.iq

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.orgyoutube.comyoutube.com When photons interact with a molecule, they can gain or lose energy, corresponding to the vibrational energy levels of the molecule's bonds. youtube.com The resulting shift in frequency provides a Raman spectrum, which serves as a molecular fingerprint. wikipedia.org Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy for a complete functional group analysis of this compound.

Mass Spectrometry for Isotopic Labeling and Metabolic Flux Analysis

Stable Isotope Tracing for Pathway Mapping

Stable isotope tracing is a fundamental technique for mapping metabolic pathways and determining the origin of atoms in a metabolite of interest. By supplying a ¹³C-labeled substrate to cells or organisms, the carbon backbone of this compound and its metabolic products will become enriched with ¹³C, allowing their detection and characterization by mass spectrometry. nih.govnih.govnih.govnih.gov

For instance, to investigate the biosynthesis of this compound, one could use ¹³C-labeled glucose and monitor the incorporation of ¹³C into this compound and its precursors. The specific pattern of ¹³C enrichment in the this compound molecule can provide clues about the enzymatic reactions involved in its formation. For example, the conversion of L-gulonate to D-mannonate, a potential precursor to this compound, can be traced using this methodology. acs.org

The data generated from stable isotope tracing experiments can be used to construct and validate metabolic models. By comparing the experimentally observed labeling patterns with those predicted by different hypothetical pathways, researchers can discriminate between alternative metabolic routes and identify novel enzymatic reactions. nih.govnih.gov

| Isotopic Tracer | Precursor Metabolite | Expected Labeled Product | Analytical Technique | Research Question |

| [U-¹³C₆]-Glucose | Glucose | ¹³C-labeled this compound | GC-MS, LC-MS/MS | What is the overall contribution of glucose to this compound biosynthesis? |

| [1-¹³C]-Glucose | Glucose | Specifically labeled this compound | ¹³C-NMR, MS/MS | Which carbon atoms of glucose are incorporated into the this compound backbone? |

| [¹³C₅]-L-Gulonate | L-Gulonate | ¹³C-labeled D-mannonate | LC-MS/MS | Is L-gulonate a direct precursor for mannonate synthesis? |

Table 1: Hypothetical Stable Isotope Tracing Experiments for this compound Pathway Mapping

Imaging Mass Spectrometry of this compound Distribution

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. rsc.orgnih.govnih.gov This technology provides a molecular snapshot of a tissue's composition, enabling the correlation of molecular distributions with histological features.

In the study of this compound, IMS could be employed to map its distribution within different organs and tissues, providing insights into its sites of synthesis, accumulation, and function. For example, if a particular metabolic pathway involving this compound is active in a specific cell type or tissue region, IMS could reveal a higher abundance of this compound and its related metabolites in that location.

Techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry are particularly well-suited for this purpose. nih.gov By acquiring a mass spectrum at each point on a tissue section, a two-dimensional ion density map can be generated for this compound, revealing its precise localization. This spatial information can be critical for understanding the physiological role of this compound in the context of the whole organism. youtube.com

| Tissue Type | Expected this compound Localization | Potential Biological Implication | Imaging MS Technique |

| Liver | Hepatocytes | Role in detoxification or carbohydrate metabolism | MALDI-IMS |

| Kidney | Renal tubules | Involvement in excretion or reabsorption pathways | DESI-IMS |

| Brain | Specific neuronal populations | Neuromodulatory or metabolic functions | SIMS |

Table 2: Potential Applications of Imaging Mass Spectrometry for this compound Distribution Studies

Glycomics and Glycoproteomics Strategies for this compound Containing Structures

Glycomics and glycoproteomics are specialized fields within the broader "-omics" disciplines that focus on the comprehensive analysis of the entire complement of sugars (glycome) and sugar-modified proteins (glycoproteome) in a biological system. mq.edu.auresearchgate.net These approaches are essential for understanding the roles of carbohydrates in a wide range of biological processes, from cell signaling to immune responses.

While this compound is a sugar acid, its incorporation into larger glycan structures or as a modification on proteins is not well-documented. However, should this compound be identified as a component of glycans or glycoproteins, glycomics and glycoproteomics strategies would be indispensable for their characterization.

Mass spectrometry is the central analytical platform in both glycomics and glycoproteomics. mq.edu.aunih.gov In glycomics, MS is used to determine the composition, sequence, and linkage of glycans released from glycoproteins or glycolipids. In glycoproteomics, MS is employed to identify the specific sites of glycosylation on a protein and to characterize the structure of the attached glycan.

Advanced MS-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), provide the sensitivity and structural information required to analyze the immense complexity of the glycome and glycoproteome. nih.govnih.gov Should this compound-containing glycans or glycoproteins be discovered, these powerful analytical tools would be at the forefront of their structural and functional elucidation.

| Analytical Strategy | Target Molecule | Information Obtained | Mass Spectrometry Technique |

| Glycomics Profiling | Released Glycans | Composition and relative abundance of this compound-containing glycans. | MALDI-TOF MS, LC-ESI-MS |

| Glycan Sequencing | Purified Glycans | Monosaccharide sequence, linkage, and branching of this compound glycans. | MS/MS with CID, HCD, ETD |

| Glycoproteomics | Intact Glycopeptides | Site of attachment and structure of this compound-containing glycans on proteins. | LC-MS/MS |

Table 3: Glycomics and Glycoproteomics Strategies for the Analysis of Potential this compound Containing Structures

Genetic, Genomic, and Proteomic Investigations of L Mannarate Metabolism

Identification and Functional Annotation of L-Mannarate Pathway Genes

The foundational step in characterizing a metabolic pathway is the identification of the genes that encode the necessary enzymes and transporters. d-nb.info Functional annotation provides these genes with a biological identity, often by leveraging computational and experimental data. d-nb.infotinnguyen-lab.com

Bioinformatics and comparative genomics are indispensable first-line strategies for predicting gene function and metabolic pathways. frontiersin.orgmdpi.com These in silico methods analyze DNA and protein sequences to find evolutionary relationships and functional linkages between genes. frontiersin.org A common and effective strategy involves the "guilt-by-association" principle, where the function of an unknown gene is inferred from its proximity to genes of known function within the genome. In many bacteria, genes involved in a specific metabolic pathway are organized into co-regulated units called operons or gene clusters. acs.org

A powerful approach to identify new metabolic pathways is to screen for solute-binding proteins (SBPs), which are components of transport systems that bring metabolites into the cell. acs.orgnih.gov By testing a library of SBPs against various compounds, including sugar acids like this compound, researchers can identify proteins that specifically bind to the target metabolite. nih.gov Once an SBP that binds this compound is identified, comparative genomic analysis of the surrounding genomic neighborhood can reveal co-located genes encoding putative enzymes for its catabolism, such as dehydrogenases, dehydratases, and aldolases. acs.org Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) are then used to compare these candidate genes against known metabolic pathways, helping to construct a hypothetical pathway for this compound degradation. frontiersin.orggenome.jp

Table 1: Hypothetical this compound Catabolic Gene Cluster Identified via Comparative Genomics

| Gene ID | Proposed Function | Homology Basis |

|---|---|---|

| manT | This compound Transporter (SBP) | Identified via ligand binding screen. |

| manD | This compound Dehydrogenase | Homology to known sugar acid dehydrogenases. |

| manH | Mannarate Dehydratase | Homology to dehydratases in the glucarate (B1238325) pathway. |

| manA | 2-keto-3-deoxy-mannarate Aldolase (B8822740) | Homology to KDG-aldolases. |

| manR | Transcriptional Regulator | Homology to GntR-family regulators. |

While bioinformatics provides strong hypotheses, experimental validation is essential to confirm gene function. Gene knockout and overexpression studies are definitive methods for this purpose. jmb.or.krjmb.or.kr

Gene Knockout: This technique involves inactivating or deleting a specific gene of interest. nih.gov If a candidate gene identified through bioinformatics is truly part of the this compound pathway, its knockout should impair or completely abolish the organism's ability to metabolize this compound. For instance, creating a knockout mutant of the putative manD (this compound dehydrogenase) gene would be expected to prevent the growth of the bacterium on a minimal medium where this compound is the sole carbon source. mdpi.com

Gene Overexpression: Conversely, overexpressing a gene can enhance a specific metabolic function or help characterize its product. plos.org For example, overexpressing the complete manTDHA gene cluster in a host organism that cannot normally utilize this compound, such as E. coli, could confer the ability to grow on this substrate. This provides strong evidence for the collective function of the gene cluster. mdpi.com These techniques are crucial for moving from correlation (gene presence) to causation (gene function). nih.gov

Table 2: Expected Phenotypes from Hypothetical Gene Manipulation Studies

| Strain | Genetic Modification | Expected Phenotype on this compound Medium | Rationale |

|---|---|---|---|

| Wild-Type | None | Growth | Baseline metabolic capability. |

| ΔmanD | Knockout of this compound Dehydrogenase | No Growth | Inability to perform the first catabolic step. |

| ΔmanT | Knockout of this compound Transporter | No Growth | Inability to import the substrate into the cell. |

| Host + pEX-manTDHA | Overexpression of entire gene cluster | Growth | Gain-of-function confirms pathway sufficiency. |

Transcriptomic Profiling of this compound Related Gene Expression

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. wikipedia.org It provides a snapshot of gene activity, revealing which genes are switched on or off in response to a particular stimulus.

To understand the regulation of the this compound pathway, researchers can perform global transcriptomic analysis using techniques like RNA sequencing (RNA-Seq) or microarrays. plos.orggenewiz.com The fundamental experimental design involves growing the microorganism in the presence of this compound and comparing its gene expression profile to a control condition (e.g., growth on glucose). nih.gov

RNA is extracted from both cultures, and in an RNA-Seq experiment, the RNA is converted to cDNA and sequenced using next-generation sequencing platforms. nih.govfrontiersin.org The resulting sequence reads are mapped to the organism's genome to quantify the expression level of every gene. bioconductor.org In a microarray experiment, the labeled cDNA is hybridized to a chip containing probes for each gene, and the fluorescence intensity indicates the expression level. nih.gov

In either case, the analysis would identify differentially expressed genes (DEGs). mdpi.com It is expected that the genes within the this compound catabolic cluster (manTDHA) and its associated regulator (manR) would be significantly upregulated when this compound is the available carbon source. mdpi.comfrontiersin.org

Table 3: Hypothetical Transcriptomic Data for Putative this compound Genes

| Gene ID | Log2 Fold Change (this compound vs. Glucose) | p-value | Annotation |

|---|---|---|---|

| manT | +5.8 | <0.001 | This compound Transporter |

| manD | +6.1 | <0.001 | This compound Dehydrogenase |

| manH | +6.0 | <0.001 | Mannarate Dehydratase |

| manA | +5.9 | <0.001 | 2-keto-3-deoxy-mannarate Aldolase |

| manR | +3.5 | <0.01 | Transcriptional Regulator |

| gltA | -0.2 | >0.05 | Citrate Synthase (Control) |

Quantitative Real-Time PCR (qPCR) is a targeted technique used to validate the results from high-throughput transcriptomic studies like RNA-Seq. nih.gov While RNA-Seq provides a genome-wide view, qPCR offers a more precise and sensitive measurement of the expression of a select number of genes. researchgate.net

To validate the upregulation of the man gene cluster, specific primers are designed for each candidate gene. RNA samples from the this compound and control cultures are collected, reverse transcribed into cDNA, and used as a template for the qPCR reaction. The amplification of the target genes is monitored in real-time using a fluorescent dye. The expression levels are normalized to one or more stably expressed reference (housekeeping) genes to correct for variations in RNA input. The results are expected to confirm the significant increase in transcript levels for the man genes in the presence of this compound, thus corroborating the RNA-Seq data.

Table 4: Example of qPCR Primers for Validation of Hypothetical this compound Genes

| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

|---|---|---|

| manD | GTCGATTACGCCAACTGGAA | AAGTCGGCATTAACCCGATG |

| manH | CAGGCTTTGATCGAGCTGAT | TCGTAGATCTGGGCCTTGAA |

| gyrB (Reference) | GCAACGTGATTGTCGCTACC | TTCAGCACGTTGATCACGTT |

Proteomic Analysis of this compound Associated Enzymes and Proteins

Proteomics is the large-scale study of proteins, particularly their structures and functions. wikipedia.org While transcriptomics shows gene expression, proteomics confirms that these transcripts are translated into functional proteins. d-nb.infojmb.or.krgenewiz.com

To verify that the this compound pathway genes produce the corresponding enzymes, a comparative proteomic analysis is performed. This typically involves using high-resolution mass spectrometry (MS) to identify and quantify proteins in cells grown with this compound versus a control substrate. uab.eduthermofisher.com

In a common workflow, total protein is extracted from both cell cultures and digested into smaller peptides using an enzyme like trypsin. These peptide mixtures are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that serve as fingerprints for protein identification by searching against a protein database. nih.govnih.gov

Quantitative techniques, such as label-free quantification or stable isotope labeling (e.g., SILAC), allow for the comparison of protein abundance between the two conditions. thermofisher.com The results are expected to show a significantly higher abundance of the ManT, ManD, ManH, and ManA proteins in the this compound-grown cells, providing the final layer of evidence for the function and regulation of the metabolic pathway. mdpi.commdpi.com

Table 5: Hypothetical Proteomic Analysis of this compound Pathway Enzymes

| Protein (Gene) | UniProt ID | Fold Change (this compound vs. Glucose) | p-value | Method |

|---|---|---|---|---|

| ManD (manD) | P0C9X1 | +5.5 | <0.001 | Label-Free LC-MS/MS |

| ManH (manH) | P0C9X2 | +5.2 | <0.001 | Label-Free LC-MS/MS |

| ManA (manA) | P0C9X3 | +5.3 | <0.001 | Label-Free LC-MS/MS |

| ManT (manT) | P0C9X4 | +4.9 | <0.01 | Label-Free LC-MS/MS |

| Citrate Synthase (gltA) | P0A9E9 | -0.1 | >0.05 | Label-Free LC-MS/MS |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Glucose |

| L-gulonate |

| 2-keto-3-deoxy-mannarate |

| cDNA |

| RNA |

| DNA |

Shotgun Proteomics and Targeted Proteomics

Proteomics, the large-scale study of proteins, offers a direct window into the functional machinery of the cell. Two primary strategies, shotgun and targeted proteomics, have been instrumental in identifying and quantifying the enzymatic components of metabolic pathways. wikipedia.orgresearchgate.net

Shotgun proteomics involves the comprehensive analysis of all proteins in a complex biological sample. wikipedia.org In this bottom-up approach, a mixture of proteins is enzymatically digested into smaller peptides, which are then separated (typically by liquid chromatography) and analyzed by tandem mass spectrometry (MS/MS). researchgate.netnih.gov The resulting peptide fragmentation data are matched against protein sequence databases to identify the proteins originally present in the sample. researchgate.net This technique is powerful for discovering novel proteins involved in a pathway and for generating a global profile of protein expression under specific conditions. nih.gov While shotgun proteomics provides a broad overview, it generally yields relative quantification of proteins. nih.govnih.gov

Targeted proteomics , in contrast, focuses on the precise and quantitative measurement of a predetermined set of proteins. biognosys.com This is often achieved using methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). These techniques offer high sensitivity and specificity, allowing for the absolute quantification of specific proteins, which is crucial for understanding the stoichiometry and regulation of metabolic enzymes. wistar.org Targeted proteomics is ideal for validating findings from shotgun experiments and for monitoring specific pathway proteins across different states. nih.gov

While comprehensive shotgun or targeted proteomic studies covering the entire this compound metabolic network are not extensively documented, proteomic methods have been crucial for identifying and characterizing key enzymes within the pathway. For instance, the identification of mannonate dehydratase from the thermoacidophilic archaeon Thermoplasma acidophilum was confirmed using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) analysis of the heterologously expressed protein. mdpi.com This confirmed the function of the Ta0753 gene product as a mannonate dehydratase. mdpi.com Similarly, proteomic approaches have been used to identify mannonate dehydratase in various other organisms, contributing to our understanding of its distribution and role in D-glucuronate catabolism. ebi.ac.ukuniprot.org

Table 1: Key Enzymes in this compound Related Pathways and Organisms Studied by Proteomic Methodologies

| Enzyme | Function in Pathway | Organism(s) where Identified/Studied via Proteomics | Proteomic Technique Used | Reference |

| Mannonate Dehydratase | Dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate | Thermoplasma acidophilum | LC-ESI-MS/MS | mdpi.com |

| Mannonate Dehydratase | Part of D-glucuronate catabolism | Escherichia coli, Bacillus stearothermophilus | Inferred from proteome databases | ebi.ac.uk |

| L-Lactate Dehydrogenase | Interconversion of lactate (B86563) and pyruvate (B1213749) | Petrolisthes cinctipes (Porcelain crab) | LC/ESI-MS/MS | nih.gov |

Protein-Protein Interaction Networks

Proteins within a metabolic pathway rarely function in isolation. wikipedia.org Many cellular processes are carried out by molecular machines built from numerous protein components organized by their protein-protein interactions (PPIs). wikipedia.org These interactions can be stable, forming permanent multi-enzyme complexes, or transient, occurring briefly to facilitate substrate channeling or allosteric regulation. nih.gov Understanding the network of these interactions is fundamental to comprehending how metabolic pathways are regulated and integrated within the cell's broader metabolic landscape. frontiersin.org

The study of PPIs can reveal the existence of "metabolons," which are transient structural-functional complexes of sequential enzymes in a metabolic pathway. These complexes are thought to enhance catalytic efficiency by channeling unstable intermediates directly from one active site to the next, preventing their diffusion into the bulk solvent and protecting them from degradation. nih.gov

Currently, specific high-throughput studies on the protein-protein interaction network of the this compound metabolic pathway are limited. However, based on knowledge from other metabolic pathways, it is highly probable that the enzymes involved in this compound metabolism engage in functionally significant interactions. For example, dehydrogenases like this compound dehydrogenase are known to interact with other proteins. Studies on L-lactate dehydrogenase (LDH), a structurally related enzyme, have shown that it can interact with other glycolytic enzymes and cytoskeletal proteins, suggesting the formation of a metabolon. nih.gov It is plausible that this compound dehydrogenase and other enzymes in the pathway, such as mannonate dehydratase, form similar transient complexes to streamline the metabolic flux.

Table 2: Hypothetical Protein-Protein Interactions in this compound Metabolism

| Enzyme in this compound Pathway | Potential Interacting Partner(s) | Putative Function of Interaction | Basis for Hypothesis |

| This compound Dehydrogenase | Mannonate Dehydratase | Substrate channeling of the intermediate 2-keto-3-deoxy-D-gluconate. | Sequential enzymes in a metabolic pathway often form metabolons to improve efficiency. nih.gov |

| This compound Dehydrogenase | NAD+/NADH-dependent enzymes | Coordination of cellular redox balance. | Dependence on NAD+/NADH cofactors necessitates interaction with the cellular machinery that regenerates these pools. |

| Mannonate Dehydratase | Upstream sugar transporters | Efficient capture and processing of imported substrates. | Physical association between transport proteins and metabolic enzymes can prevent substrate leakage. |

| Pathway Enzymes | Cytoskeletal proteins (e.g., actin) | Spatial organization and scaffolding of the metabolic pathway within the cell. | Many metabolic enzymes, such as those in glycolysis, are known to bind to the cytoskeleton. nih.gov |

Genetic Engineering Strategies for Modulating this compound Production or Utilization

Genetic engineering provides powerful tools to manipulate an organism's metabolic pathways to either enhance the production of a desired compound or to introduce the ability to utilize a novel substrate. wikipedia.orgenvironment.govt.nz These strategies typically involve the modification of an organism's genetic material to alter the expression levels of key enzymes or to introduce new enzymatic functions. wikipedia.orgnih.gov

Key genetic engineering strategies applicable to this compound metabolism include:

Gene Knockout/Deletion: Deleting genes that encode enzymes of competing pathways can redirect metabolic precursors towards the desired this compound pathway. nih.gov For example, knocking out enzymes that consume a key precursor could increase its availability for this compound synthesis.

Heterologous Gene Expression: Introducing genes from other organisms can create a novel pathway for this compound production or utilization. mdpi.com For instance, a microorganism that does not naturally consume this compound could be engineered to do so by introducing the genes for the entire this compound catabolic pathway. nih.govfrontiersin.org

Pathway Optimization: A combination of the above strategies is often required for optimal results. This can involve fine-tuning the expression levels of multiple genes to achieve a balanced metabolic flux and avoid the accumulation of toxic intermediates. nih.govnih.gov

While there are no widespread reports of the commercial-scale production of this compound via metabolic engineering, the principles are well-established from the production of other organic acids like L-malic acid. nih.gov For example, one could envision engineering E. coli for this compound production by overexpressing a highly efficient mannose dehydrogenase and an L-mannonate dehydrogenase, while simultaneously knocking out pathways that would consume the mannose precursor or the this compound product. Conversely, to engineer an organism to utilize this compound, one would need to introduce and express the genes for this compound transport and the catabolic enzymes that convert it into central metabolic intermediates.

Table 3: Hypothetical Genetic Engineering Strategies for this compound Metabolism

| Objective | Genetic Strategy | Target Gene(s) | Host Organism (Example) | Expected Outcome |

| This compound Production | Overexpression of biosynthetic enzymes and blockage of a competing pathway. | Overexpress: mannose dehydrogenase, L-mannonate dehydrogenase. Knockout: phosphomannose isomerase. | Escherichia coli | Increased conversion of mannose to this compound by channeling precursors away from glycolysis. |

| This compound Utilization | Introduction of a catabolic pathway. | Introduce and express: this compound transporter, this compound dehydrogenase, mannonate dehydratase. | Saccharomyces cerevisiae | Enable the yeast to use this compound as a sole carbon source for growth. |

| Improve Pathway Efficiency | Co-localization of pathway enzymes using a synthetic scaffold. | Fuse pathway enzymes (e.g., this compound Dehydrogenase, Mannonate Dehydratase) to RNA or protein scaffold domains. | Escherichia coli | Increased local concentration of enzymes and intermediates, leading to higher flux and product titer. |

Biotechnological and Applied Aspects of L Mannarate Systems

Microbial Fermentation for L-Mannarate Production

Microbial fermentation is a cornerstone of industrial biotechnology, providing a platform for the large-scale production of a wide array of valuable compounds. While dedicated microbial production of this compound is still an emerging field, the principles of strain engineering and bioprocess optimization are directly applicable to developing efficient this compound-producing cell factories.

The development of microbial strains capable of high-yield this compound production is a key objective. This involves the application of metabolic engineering and synthetic biology tools to redirect cellular metabolism towards the desired product. A hypothetical engineered pathway for this compound production in a host organism like Escherichia coli could involve the overexpression of specific enzymes and the knockout of competing pathways.

One potential biosynthetic route starts from D-glucose, a readily available and inexpensive feedstock. The pathway could be engineered to convert D-glucose to D-fructose, then to D-mannose, and finally to this compound through a series of enzymatic steps. Key enzymes in such a pathway might include:

Glucose Isomerase: To convert D-glucose to D-fructose.

Mannose Isomerase: To convert D-fructose to D-mannose.

Mannose Dehydrogenase: To oxidize D-mannose to this compound.

To enhance the metabolic flux towards this compound, it would be crucial to identify and eliminate genes responsible for competing pathways that consume D-glucose, D-fructose, or D-mannose. For instance, genes involved in glycolysis or other carbohydrate catabolism pathways could be targeted for knockout.

Furthermore, the expression of the biosynthetic genes would need to be tightly regulated to balance metabolic load and maximize product yield. This can be achieved through the use of inducible promoters and by optimizing codon usage for the host organism. The table below outlines a potential strain engineering strategy for this compound production in E. coli.

| Genetic Modification | Target Gene/Enzyme | Rationale | Expected Outcome |

| Overexpression | glucose isomerase | Conversion of D-glucose to D-fructose | Increased precursor availability |

| Overexpression | mannose isomerase | Conversion of D-fructose to D-mannose | Increased precursor availability |

| Overexpression | mannose dehydrogenase | Conversion of D-mannose to this compound | Increased product formation |

| Gene Knockout | phosphofructokinase | Block entry into glycolysis | Redirect carbon flux to this compound pathway |

| Gene Knockout | mannose-6-phosphate isomerase | Prevent diversion of D-mannose | Increased precursor for this compound synthesis |

Once an engineered strain is developed, the next critical step is to optimize the fermentation process to maximize this compound production in a bioreactor setting. nih.govnih.gov This involves a systematic investigation of various physical and chemical parameters that influence cell growth and product formation.

Key parameters for optimization include:

Medium Composition: The fermentation medium must provide all necessary nutrients for cell growth and product synthesis. This includes a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia or yeast extract), phosphate (B84403), and essential minerals and vitamins. The carbon-to-nitrogen ratio is a critical factor that can significantly impact the metabolic state of the cells and, consequently, this compound yield. rsc.org

Temperature: Each microbial strain has an optimal temperature for growth and enzyme activity. Maintaining the temperature at this optimum is crucial for efficient fermentation.

pH: The pH of the culture medium can affect enzyme function and nutrient uptake. Real-time monitoring and control of pH, often through the automated addition of acid or base, is essential.

Dissolved Oxygen: For aerobic fermentations, the dissolved oxygen level is a critical parameter. The oxygen supply must be carefully controlled to meet the metabolic demands of the cells without causing oxidative stress.

Agitation and Aeration: In a bioreactor, agitation ensures proper mixing of the culture and uniform distribution of nutrients and oxygen. The agitation speed and aeration rate are key parameters that need to be optimized for efficient mass transfer.

The transition from laboratory-scale shake flasks to large-scale industrial fermenters, known as scale-up, presents significant challenges. Maintaining consistent process performance requires careful consideration of factors such as mass and heat transfer, mixing dynamics, and shear stress on the microbial cells.

| Parameter | Range for Optimization | Rationale |

| Temperature | 30-42°C | Optimal enzyme kinetics and cell viability |

| pH | 6.0-8.0 | Maintain enzyme stability and function |

| Dissolved Oxygen | 10-50% of air saturation | Balance metabolic needs and oxidative stress |

| Glucose Concentration | 20-100 g/L | Primary carbon and energy source |

| Nitrogen Source | Yeast extract, peptone, (NH₄)₂SO₄ | Essential for biomass and enzyme synthesis |

Enzymatic Biocatalysis for this compound and Its Derivatives

Enzymatic biocatalysis offers a highly specific and efficient alternative to whole-cell fermentation for the synthesis of this compound and its derivatives. nih.gov This approach utilizes isolated enzymes to carry out specific chemical transformations, which can lead to higher product purity and easier downstream processing.

Cell-free enzyme systems involve the use of a mixture of purified enzymes or cell lysates to construct a biosynthetic pathway in vitro. This approach provides a high degree of control over the reaction conditions and can overcome issues such as substrate transport limitations and competing metabolic pathways that are inherent in whole-cell systems.

For the production of this compound, a cell-free system could be designed to convert a readily available substrate like D-glucose into the final product. This would involve the sequential action of enzymes such as glucose isomerase, mannose isomerase, and mannose dehydrogenase. The concentrations of each enzyme and the reaction conditions (e.g., temperature, pH, cofactor concentrations) can be precisely controlled to maximize the conversion rate and yield.

A significant advantage of cell-free systems is the ability to operate at high substrate and product concentrations, which can be toxic to living cells. This can lead to higher volumetric productivities.

To improve the stability and reusability of enzymes, they can be immobilized on solid supports. Immobilization involves attaching the enzyme to an inert material, which can then be packed into a reactor column. This allows for continuous processing, as the substrate can be passed through the reactor and converted to the product, while the enzyme remains retained in the column.

Various materials can be used for enzyme immobilization, including porous glass, alginate beads, and magnetic nanoparticles. The choice of support and immobilization method depends on the specific enzyme and the desired process conditions.

For this compound production, a multi-enzyme immobilized reactor could be developed, where the enzymes of the biosynthetic pathway are co-immobilized on the same support or packed in sequential reactors. This would allow for the continuous conversion of a feedstock like D-glucose to this compound. Immobilized enzyme reactors offer several advantages, including:

Enhanced enzyme stability: Immobilization can protect the enzyme from denaturation, leading to a longer operational lifetime.

Easy separation of enzyme from product: This simplifies downstream processing and reduces costs.

Continuous operation: This can lead to higher productivity compared to batch processes.

| Immobilization Method | Support Material | Advantages | Disadvantages |

| Adsorption | Porous silica, Celite | Simple, low cost | Weak binding, potential for enzyme leaching |

| Covalent Bonding | Functionalized resins, glass beads | Strong binding, stable | Can alter enzyme conformation and activity |

| Entrapment | Alginate, Polyacrylamide gel | Mild conditions, protects enzyme | Mass transfer limitations |

| Cross-linking | Glutaraldehyde | Carrier-free, high enzyme loading | Can cause enzyme inactivation |

Role of this compound in Sustainable Bioproduct Development (non-medical, non-food)

The unique chemical structure of this compound, with its multiple hydroxyl groups and a carboxylic acid function, makes it a promising platform chemical for the development of sustainable bioproducts. google.com While research in this area is still in its early stages, this compound and its derivatives have the potential to be used as building blocks for biodegradable polymers and other specialty chemicals. agro-chemistry.com

The presence of both hydroxyl and carboxylic acid groups allows this compound to undergo polymerization reactions to form polyesters. researchgate.net These sugar-based polymers are expected to be biodegradable, offering a more environmentally friendly alternative to conventional plastics derived from fossil fuels. mdpi.com The properties of these polymers could potentially be tailored by copolymerizing this compound with other monomers.

Potential non-medical, non-food applications for this compound-based bioproducts include:

Biodegradable Packaging: this compound-based polyesters could be used to produce films and containers for packaging applications.

Agricultural Films: Biodegradable films made from this compound could be used in agriculture as mulch films, which would not need to be removed from the field after use.

Specialty Chemicals: The functional groups on this compound can be chemically modified to produce a range of specialty chemicals, such as surfactants, chelating agents, and corrosion inhibitors.

The development of efficient and cost-effective biotechnological production methods for this compound is a critical step towards realizing its potential as a sustainable chemical building block.

Comparative Biochemistry and Evolutionary Perspectives of L Mannarate

Phylogenetic Analysis of L-Mannarate Biosynthetic and Catabolic Enzymes

The enzymes that catalyze the formation (biosynthesis) and degradation (catabolism) of this compound belong to broad superfamilies, and their evolutionary relationships can be traced through phylogenetic analysis. numberanalytics.com This process involves comparing the amino acid sequences of these enzymes from various organisms to construct evolutionary trees, which illustrate how they have diverged from common ancestors. nih.govscirp.org